molecular formula C14H13N3O3S B2451547 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105193-77-8

7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2451547
CAS No.: 1105193-77-8
M. Wt: 303.34
InChI Key: ACSDBHUSTXBGBM-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring The presence of the 3,4-dimethoxyphenyl group and the methyl group adds to its structural complexity

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-7-15-12-13(21-7)11(16-17-14(12)18)8-4-5-9(19-2)10(6-8)20-3/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSDBHUSTXBGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable α-haloketone to form the thiazole ring. The final step involves the formation of the pyridazine ring through a cyclization reaction with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiazole and pyridazine rings is known to contribute to the biological activity of many pharmaceutical agents. Research is ongoing to explore its potential as a lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
  • 2H-Thiazolo[4,5-d][1,2,3]triazole
  • Thiazolo[5,4-d]thiazole

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the thiazole and pyridazine rings, along with the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring and is characterized by the presence of a 3,4-dimethoxyphenyl substituent. Its unique structure suggests a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various pharmacological effects. The structure allows for binding to active sites or allosteric sites on proteins, potentially influencing their function.

Analgesic and Anti-inflammatory Activities

Recent studies have evaluated the analgesic and anti-inflammatory properties of compounds within the thiazolo[4,5-d]pyridazin class. For instance, derivatives have shown promising results in animal models for pain relief and inflammation reduction. The efficacy was assessed using models such as the acetic acid-induced writhing test and the hot plate test, indicating significant analgesic effects at varying doses .

Case Studies and Experimental Findings

  • In Vivo Studies : In a study involving various thiazolo[4,5-d]pyridazin derivatives, including those similar to this compound, compounds were tested for their ability to alleviate pain in rodent models. Results indicated that certain derivatives exhibited significant reductions in pain response compared to control groups .
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in several studies. Modifications on the thiazole and pyridazine rings influenced potency and selectivity towards specific biological targets. For example, the introduction of different substituents on the phenyl ring was found to enhance anti-inflammatory activity .

Data Table: Biological Activity Summary

Compound Activity Model Used Efficacy
This compoundAnalgesicAcetic acid-induced writhingSignificant reduction
Similar Derivative 1Anti-inflammatoryHot plate testModerate reduction
Similar Derivative 2AnalgesicFormalin testHigh efficacy

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Synthetic Route Example

A common synthetic route involves:

  • Starting Materials : 2-methylthiazole and an appropriate hydrazine derivative.
  • Reaction Conditions : Cyclization under acidic or basic conditions.
  • Purification : Recrystallization or chromatography to obtain pure product.

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